molecular formula C8H9N3 B15148167 2-Amino-4-ethylpyridine-3-carbonitrile CAS No. 71493-77-1

2-Amino-4-ethylpyridine-3-carbonitrile

Cat. No.: B15148167
CAS No.: 71493-77-1
M. Wt: 147.18 g/mol
InChI Key: KAHCNJHTBXECQI-UHFFFAOYSA-N
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Description

2-Amino-4-ethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylpyridine-3-carbonitrile can be achieved through a multicomponent reaction involving acetophenone, malononitrile, and triethoxymethane in the presence of primary amines. This reaction is typically catalyzed by basic mesoporous materials, which offer high product yields and reusable catalysts .

Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions to enhance reaction rates and selectivity. A common method includes heating a mixture of acetophenone oxime, aldehyde, and malononitrile without any catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitrile groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-4-ethylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-ethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-ethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

71493-77-1

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-4-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-2-6-3-4-11-8(10)7(6)5-9/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

KAHCNJHTBXECQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)N)C#N

Origin of Product

United States

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